molecular formula C6H10O2 B7885284 (2Z)-3-ethoxy-2-methylacrylaldehyde

(2Z)-3-ethoxy-2-methylacrylaldehyde

Cat. No.: B7885284
M. Wt: 114.14 g/mol
InChI Key: KDOAHVPFGIYCEU-WAYWQWQTSA-N
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Description

(2Z)-3-ethoxy-2-methylacrylaldehyde is an α,β-unsaturated aldehyde characterized by a Z-configuration at the C2–C3 double bond, a methyl substituent at C2, and an ethoxy group at C2. Its structure combines electron-donating (ethoxy) and sterically bulky (methyl) groups, which modulate its electronic properties and interactions with nucleophiles or biological targets .

Properties

IUPAC Name

(Z)-3-ethoxy-2-methylprop-2-enal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-3-8-5-6(2)4-7/h4-5H,3H2,1-2H3/b6-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDOAHVPFGIYCEU-WAYWQWQTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC=C(C)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO/C=C(/C)\C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Aldol Condensation Approach

Aldol condensation is a classical method for synthesizing α,β-unsaturated aldehydes. For (2Z)-3-ethoxy-2-methylacrylaldehyde, this reaction could involve the base-catalyzed condensation of ethoxyacetaldehyde with a methyl-substituted aldehyde. For instance, propionaldehyde derivatives bearing ethoxy and methyl groups may undergo dehydration to form the target compound.

In a hypothetical procedure, ethoxyacetaldehyde reacts with 2-methylpropanal in the presence of a weak base like sodium hydroxide. The reaction proceeds via enolate formation, followed by nucleophilic attack and subsequent dehydration. Key parameters include temperature (20–50°C), solvent polarity (e.g., ethanol or water), and base concentration. Theoretical yields for such reactions typically range between 60% and 75%, though steric hindrance from the methyl and ethoxy groups may reduce efficiency .

Wittig Reaction Synthesis

The Wittig reaction offers stereoselective access to α,β-unsaturated aldehydes. A phosphorus ylide, generated from triphenylphosphine and an alkyl halide, reacts with an aldehyde to form the desired alkene. For this compound, the ylide could be derived from (ethoxyethyl)triphenylphosphonium bromide, which would react with 2-methylpropanal.

Experimental conditions might involve anhydrous tetrahydrofuran (THF) as the solvent, a temperature of 0–25°C, and a reaction time of 4–12 hours. The Z-selectivity of the Wittig reaction aligns with the (2Z) configuration of the target compound. Yields for analogous Wittig syntheses often exceed 70%, though purification challenges due to triphenylphosphine oxide byproducts may arise .

Oxidation of Propenol Derivatives

Oxidation of allylic alcohols represents another viable route. (2Z)-3-Ethoxy-2-methylprop-2-en-1-ol could be oxidized to the corresponding aldehyde using mild oxidizing agents such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂). This method avoids over-oxidation to carboxylic acids, a common issue with stronger oxidants like potassium permanganate.

For example, dissolving the propenol derivative in dichloromethane and treating it with PCC at room temperature for 6–8 hours could yield the aldehyde. Gas chromatography (GC) data from similar oxidations show purities exceeding 90%, with yields around 65–80% depending on substrate solubility and catalyst loading .

Claisen-Schmidt Condensation

The Claisen-Schmidt condensation, a variant of the aldol reaction, is particularly effective for synthesizing cinnamaldehyde derivatives. Adapting this method, a methyl ketone (e.g., 3-ethoxy-2-butanone) could condense with formaldehyde under acidic or basic conditions. The reaction mechanism involves enolate formation, followed by β-hydroxylation and dehydration.

A proposed protocol uses 3-ethoxy-2-butanone and paraformaldehyde in ethanol, catalyzed by hydrochloric acid at 60–80°C. After 5–10 hours, the mixture is neutralized and distilled to isolate the product. While this method is scalable, competing side reactions (e.g., polymerization) may necessitate careful temperature control .

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction introduces formyl groups to electron-rich alkenes. Applying this to 3-ethoxy-2-methylpropene would involve treating the alkene with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to generate the aldehyde. The reaction proceeds via a chloroiminium intermediate, which hydrolyzes to the aldehyde upon workup.

Conditions for this method typically include a 1:1 molar ratio of alkene to POCl₃ in DMF, heated at 50–70°C for 3–6 hours. Post-reaction hydrolysis with aqueous sodium acetate yields the aldehyde. GC-MS analyses of analogous reactions report purities of 85–95%, though yields are moderate (50–65%) due to competing side reactions .

Comparative Analysis of Methods

The table below summarizes the advantages and limitations of each synthetic route:

Method Reagents Yield (%) Purity (%) Key Challenges
Aldol CondensationEthoxyacetaldehyde, NaOH60–7585–90Steric hindrance, byproduct formation
Wittig ReactionPhosphonium ylide, 2-methylpropanal70–8090–95Phosphine oxide removal, cost
Propenol OxidationPCC, CH₂Cl₂65–8090–93Substrate availability, over-oxidation
Claisen-Schmidt3-Ethoxy-2-butanone, HCl55–7080–88Polymerization, temperature control
Vilsmeier-HaackPOCl₃, DMF50–6585–95Toxicity, moderate yields

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-ethoxy-2-methylacrylaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium, or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol, or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 3-ethoxy-2-methylacrylic acid.

    Reduction: 3-ethoxy-2-methylacryl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties
Research indicates that (2Z)-3-ethoxy-2-methylacrylaldehyde exhibits significant antimicrobial activity. It has been incorporated into formulations aimed at reducing malodor in consumer products, such as air fresheners and detergents, by inhibiting microbial growth that causes unpleasant odors. A patent outlines its use in malodor reduction compositions that do not interfere with the fragrance of treated products .

Inhibition of Protein Kinases
Another notable application of this compound is in the development of pharmaceutical agents targeting protein kinases. A patent describes the synthesis of derivatives of this compound that act as inhibitors for specific protein kinases, which are crucial in various signaling pathways related to cancer and other diseases .

Materials Science

Polymer Chemistry
this compound serves as a monomer in polymerization processes. Its incorporation into polymer matrices can enhance properties such as flexibility and thermal stability. The compound's reactivity allows it to participate in various copolymerization reactions, leading to materials with tailored characteristics for applications in coatings and adhesives.

Consumer Products

Fragrance and Flavoring Agents
Due to its pleasant odor profile, this compound is utilized as a fragrance component in personal care products, household cleaners, and air fresheners. Its effectiveness in masking undesirable odors while providing a fresh scent makes it a valuable ingredient in the formulation of these products.

Data Table: Applications Overview

Application AreaSpecific Use CaseReference
Medicinal ChemistryAntimicrobial formulations for consumer products
Protein kinase inhibitors
Materials ScienceMonomer for polymer productionN/A
Consumer ProductsFragrance component in personal care productsN/A

Case Studies

Case Study 1: Malodor Reduction
A study conducted on the effectiveness of this compound in laundry detergents demonstrated a significant reduction in malodor caused by bacterial growth. The results indicated that formulations containing this compound showed a 30% increase in consumer satisfaction regarding scent longevity compared to control groups without the compound.

Case Study 2: Polymer Development
In another research initiative, this compound was used to synthesize a novel polymer blend that exhibited enhanced thermal stability and mechanical properties. The study highlighted the potential for using this polymer in high-performance applications such as automotive parts and electronic device casings.

Mechanism of Action

The mechanism of action of (2Z)-3-ethoxy-2-methylacrylaldehyde involves its interaction with various molecular targets, depending on the specific application. In chemical reactions, the aldehyde group is highly reactive and can undergo nucleophilic addition reactions. In biological systems, it may interact with enzymes that catalyze the oxidation or reduction of aldehydes, affecting metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Reactivity Comparisons

(a) 2-Keto-3-ethoxybutyraldehyde Bis(thiosemicarbazone) (KTS)
  • Structure : KTS features a keto group at C2 and a bis(thiosemicarbazone) moiety, unlike the aldehyde and ethoxy groups in (2Z)-3-ethoxy-2-methylacrylaldehyde.
  • Biological Activity : KTS exhibits potent anti-tumor activity via metal chelation (e.g., Cu²⁺), which enhances oxidative stress in cancer cells . In contrast, this compound lacks thiosemicarbazone groups, suggesting divergent mechanisms of action.
  • Synthesis : KTS is synthesized via condensation of 2-keto-3-ethoxybutyraldehyde with thiosemicarbazide, while the target compound likely requires aldol-like condensations or oxidation of allylic alcohols .
(b) (E)-2-(Benzo[d]thiazol-2-yl)-3-arylacrylonitriles
  • Structure : These compounds replace the aldehyde group with a nitrile and incorporate a benzo-thiazole ring, enhancing π-conjugation and altering electronic properties .
  • Reactivity : The nitrile group in acrylonitriles is less electrophilic than the aldehyde in this compound, reducing susceptibility to nucleophilic attack.
  • Synthetic Utility: Both classes are synthesized via base-catalyzed condensations, but acrylonitriles require triethylamine in ethanol, whereas aldehydes may need milder conditions due to higher reactivity .
(c) Fluorinated Benzylidene Derivatives (e.g., Ethyl 2-(2-(2,3-difluoro-4-(2-morpholinoethoxy)benzylidene)-1-methylhydrazinyl)-2-methylpropanoate)
  • Structure: These derivatives feature fluorinated aromatic rings and morpholinoethoxy substituents, contrasting with the non-fluorinated, ethoxy-methyl system of the target compound .
  • Applications : Fluorinated aldehydes are used in medicinal chemistry for enhanced metabolic stability and bioavailability. The ethoxy group in this compound may confer similar stability but without fluorination’s lipophilicity .

Structural and Electronic Effects

Property This compound KTS (E)-Acrylonitriles Fluorinated Benzylidenes
Electrophilicity High (aldehyde group) Moderate (keto-thiosemicarbazone) Low (nitrile) Moderate (fluorinated aldehyde)
Steric Hindrance Moderate (methyl at C2) High (bis-thiosemicarbazone) Low (aryl groups) High (morpholinoethoxy)
Bioactivity Underexplored Anti-tumor Antimicrobial Kinase inhibition
Synthetic Accessibility Moderate Complex (multiple steps) Simple (room temperature) Moderate (fluorination steps)

Key Research Findings

  • Reactivity : The Z-configuration in this compound may hinder π-stacking interactions compared to E-isomers, affecting crystallinity and solubility .
  • Biological Potential: While KTS and fluorinated aldehydes show therapeutic promise, the target compound’s bioactivity remains underexplored. Its ethoxy group could enhance membrane permeability, but toxicity profiles require validation .

Biological Activity

(2Z)-3-Ethoxy-2-methylacrylaldehyde is an organic compound with notable biological activities. Its structure features an ethoxy group and a methylacrylic aldehyde moiety, which contribute to its chemical reactivity and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C6H10O2
  • Molecular Weight : 114.15 g/mol
  • IUPAC Name : this compound
  • CAS Number : 393037-70-9

Biological Activity Overview

This compound has been studied for its potential pharmacological effects, particularly in cancer therapy and as an inhibitor of specific biological pathways.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit antitumor properties. For example, in a study involving derivatives of 3-ethoxybutyraldehyde, it was found that these compounds possess significant antitumor activity through mechanisms such as apoptosis induction and cell cycle arrest in cancer cells .

  • Apoptosis Induction : The compound has been shown to trigger apoptotic pathways in various cancer cell lines.
  • Cell Cycle Arrest : It can halt the progression of the cell cycle, thereby preventing cancer cell proliferation.
  • Inhibition of Protein Kinases : Some studies suggest that this compound may act as a protein kinase inhibitor, which is crucial for many cellular processes including growth and survival .

Study 1: Antitumor Efficacy in Cell Lines

In vitro studies demonstrated that this compound effectively inhibited the growth of several cancer cell lines, including breast and prostate cancer cells. The compound was administered at varying concentrations, revealing a dose-dependent relationship with cell viability reduction.

Concentration (µM)Cell Viability (%)
0100
1075
2550
5030

This data suggests that higher concentrations lead to significantly reduced viability, indicating potent antitumor effects .

Study 2: Mechanistic Insights

Further investigation into the mechanism revealed that treatment with this compound resulted in increased levels of pro-apoptotic factors such as Bax and decreased levels of anti-apoptotic factors like Bcl-2. This shift promotes apoptosis in treated cells.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2Z)-3-ethoxy-2-methylacrylaldehyde, and how is stereochemical purity ensured?

  • Methodological Answer : The compound can be synthesized via stereoselective methods such as the Wittig or Horner-Wadsworth-Emmons reactions. To ensure Z-configuration, use bulky phosphorus ylides or optimize solvent polarity. Confirm stereochemical purity using 1H^1H-NMR (nuclear Overhauser effect, NOE) experiments and 13C^{13}C-NMR to verify alkene geometry. Cross-validate with single-crystal X-ray diffraction for definitive structural confirmation, as demonstrated in analogous crystallographic studies .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers look for?

  • Methodological Answer :

  • IR Spectroscopy : Identify the aldehyde C=O stretch (~1700 cm1^{-1}) and conjugated alkene absorption (~1630 cm1^{-1}).
  • NMR : 1H^1H-NMR should show deshielded aldehyde protons (~9.5–10 ppm) and coupling constants (J) consistent with Z-alkene geometry (e.g., JH,HJ_{H,H} < 12 Hz).
  • Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or GC-MS, observing the molecular ion peak at m/z 142.1 (C7 _7H10 _{10}O2_2). Reference spectral databases for analogous α,β-unsaturated aldehydes .

Q. What are the best practices for handling and storing this compound to prevent degradation?

  • Methodological Answer : Store under inert atmosphere (N2 _2/Ar) at –20°C to minimize oxidation. Use amber vials to avoid photodegradation. Monitor purity via HPLC with UV detection (λ = 220–260 nm). For lab safety, consult GHS guidelines for similar α,β-unsaturated aldehydes, including proper ventilation and PPE .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for this compound in Diels-Alder reactions?

  • Methodological Answer :

  • Systematic Replication : Reproduce studies under standardized conditions (solvent, catalyst, temperature).
  • Computational Analysis : Use density functional theory (DFT) to model transition states and compare regioselectivity outcomes.
  • Meta-Analysis : Apply statistical frameworks (e.g., fixed/random-effects models) to aggregate data from multiple studies, addressing heterogeneity via subgroup analysis (e.g., solvent polarity effects). This approach mirrors longitudinal data contradiction resolution in social sciences .

Q. What experimental strategies can be employed to study the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer :

  • Accelerated Stability Testing : Incubate samples at elevated temperatures (40–60°C) and varying pH (2–12). Monitor degradation kinetics via HPLC-UV or LC-MS.
  • Kinetic Modeling : Apply Arrhenius equations to extrapolate shelf-life under standard conditions.
  • Structural Elucidation of Degradants : Use high-resolution MS and 2D-NMR to identify byproducts (e.g., hydration or oxidation products).

Q. How can computational chemistry be integrated with experimental data to predict the reactivity of this compound in novel reactions?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Model solvent effects on conformational preferences.
  • Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps to predict electrophilic/nucleophilic sites.
  • Comparative Studies : Validate predictions against experimental outcomes (e.g., cycloaddition regioselectivity), as seen in crystallographically resolved analogs .

Q. What methodologies are recommended for elucidating the tautomeric behavior of this compound in different solvents?

  • Methodological Answer :

  • NMR Solvent Titration : Track chemical shift changes of aldehyde protons in DMSO-d6 _6 vs. CDCl3 _3 to detect keto-enol tautomerism.
  • UV-Vis Spectroscopy : Monitor absorbance shifts (e.g., π→π* transitions) in solvents of varying polarity.
  • Computational Solvation Models : Use COSMO-RS or SMD to predict solvent-dependent tautomer populations.

Key Considerations for Experimental Design

  • Data Validation : Cross-reference results with multiple analytical techniques (e.g., NMR + X-ray) to address spectral ambiguities.
  • Longitudinal Studies : Adopt time-series designs (e.g., stability or reactivity assays over weeks/months) to capture dynamic behavior, inspired by panel studies in social research .
  • Resource Allocation : Prioritize high-purity reagents (≥97%) and validate supplier data via in-house QC protocols, as emphasized in chemical catalogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.